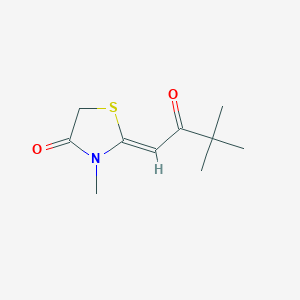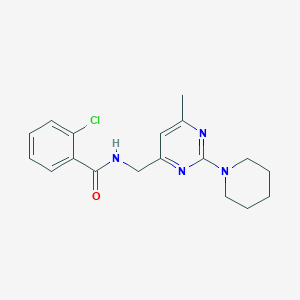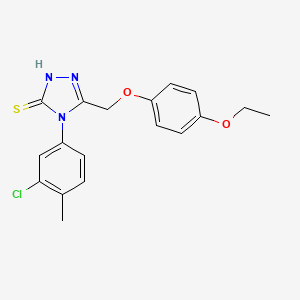
N-(5-acetamido-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetamido-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H29N7O3 and its molecular weight is 463.542. The purity is usually 95%.
BenchChem offers high-quality N-(5-acetamido-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-acetamido-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Agents
- Research on novel heterocyclic compounds derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant inhibitory activity and selectivity for COX-2, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity
- The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some derivatives screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the development of potential therapeutic agents with anticancer properties (Hassan, Hafez, & Osman, 2014).
Antimicrobial Evaluation
- The antimicrobial evaluation of new pyridine derivatives incorporating antipyrine moiety has been conducted, demonstrating the potential for creating effective antimicrobial and antifungal agents. Such research highlights the versatility of heterocyclic compounds in addressing various microbial resistance challenges (Othman, 2013).
Antioxidant Studies
- Novel N-substituted benzyl/phenyl derivatives based on pyrazolobenzothiazine ring system have been synthesized and assessed for their antioxidant activities. These compounds exhibit moderate to significant radical scavenging activity, underlining their potential as therapeutic agents in oxidative stress-related diseases (Ahmad et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the Pyrazolylpyridazine class, which is known to have a wide spectrum of biological activity .
Mode of Action
It’s known that pyrazolylpyridazine derivatives have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The compound might interact with its targets in a similar manner, leading to these effects.
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can stimulate plant growth . This suggests that the compound might affect pathways related to plant growth and development.
Result of Action
The compound has shown a pronounced stimulating effect on plant growth . This suggests that it might have a positive effect on cellular processes related to growth and development.
Propiedades
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O3/c1-15-13-16(2)31(29-15)23-8-7-22(27-28-23)30-11-9-18(10-12-30)24(33)26-20-14-19(25-17(3)32)5-6-21(20)34-4/h5-8,13-14,18H,9-12H2,1-4H3,(H,25,32)(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUIEFPNVAXDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2971581.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2971585.png)





![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2971595.png)
![2-(1H-indol-3-yl)-1-[2-(3-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2971597.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2971602.png)

